molecular formula C18H15BrO B8557830 5-(3-Bromo-propylidene)-5,11-dihydro-dibenzo[a,d]cyclohepten-10-one

5-(3-Bromo-propylidene)-5,11-dihydro-dibenzo[a,d]cyclohepten-10-one

Cat. No. B8557830
M. Wt: 327.2 g/mol
InChI Key: QVIBQLAUHHKJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Bromo-propylidene)-5,11-dihydro-dibenzo[a,d]cyclohepten-10-one is a useful research compound. Its molecular formula is C18H15BrO and its molecular weight is 327.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Bromo-propylidene)-5,11-dihydro-dibenzo[a,d]cyclohepten-10-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Bromo-propylidene)-5,11-dihydro-dibenzo[a,d]cyclohepten-10-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-Bromo-propylidene)-5,11-dihydro-dibenzo[a,d]cyclohepten-10-one

Molecular Formula

C18H15BrO

Molecular Weight

327.2 g/mol

IUPAC Name

2-(3-bromopropylidene)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one

InChI

InChI=1S/C18H15BrO/c19-11-5-10-15-14-7-2-1-6-13(14)12-18(20)17-9-4-3-8-16(15)17/h1-4,6-10H,5,11-12H2

InChI Key

QVIBQLAUHHKJDM-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=CCCBr)C3=CC=CC=C3C1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Cyclopropyl-10-piperidin-1-yl-5H-dibenzo[a,d]cyclohepten-5-ol (5) (69 mmol, 1.00 equiv.) was dissolved in 100 mL acetic acid, then 48% aqueous HBr (100 mL) was added and the resulting mixture was heated in a 100° C. oil bath. LC/MS analysis after 18 hours showed that the starting material was consumed. The mixture was diluted with H2O (100 mL) then extracted in a separatory funnel with ethyl ether (3×100 mL). The aqueous phase was discarded, after which the combined organic phases were washed with saturated sodium bicarbonate (3×50 mL). The aqueous phase was discarded, and the organic phase was filtered through a silica gel plug and concentrated under vacuum to obtain a thick brown oil, which was dissolved in acetonitrile (200 mL) and dried under vacuum. The residue was then dissolved in toluene (200 mL) and again dried under vacuum. The resulting crude 5-(3-bromo-propylidene)-5,11-dihydro-dibenzo[a,d]cyclohepten-10-one (6) was used without further purification in the next step. ESI MS m/z 327.0 (M+H)+. 1H NMR (d6-DMSO, 250 MHz): 7.98 (1H, d), 7.67-7.25 (7H, m), 5.76 (1H, t), 4.46 (1H, d), 3.73 (1H, d), 3.64 (2H, m), 2.83-2.50 (2H, m).
Name
5-Cyclopropyl-10-piperidin-1-yl-5H-dibenzo[a,d]cyclohepten-5-ol
Quantity
69 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.